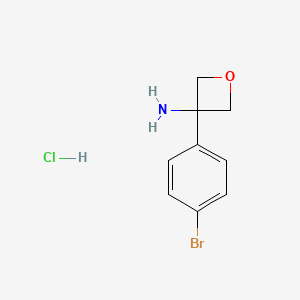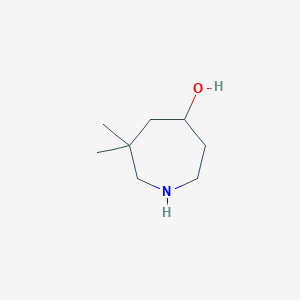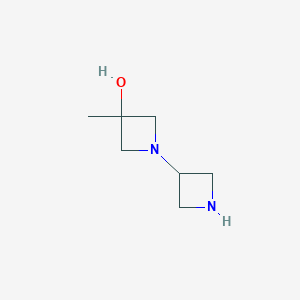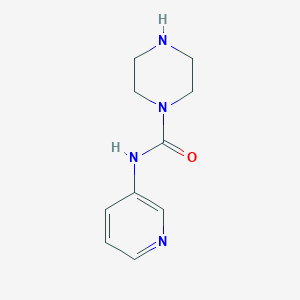
3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular formula of this compound is C13H13BO3 . The molecular weight is 228.05 .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Structural and Antibacterial Properties
(Trifluoromethoxy)phenylboronic acids, closely related to 3-(benzyloxy)-4-(trifluoromethyl)phenylboronic acid, have been investigated for their physicochemical, structural, and antibacterial properties. These compounds, characterized by NMR spectroscopy and X-ray diffraction, exhibit varied acidity influenced by the substitution pattern, affecting their antimicrobial potency against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Catalytic Applications in Organic Synthesis
Derivatives of phenylboronic acids have been used as catalysts in organic synthesis, demonstrating effectiveness in processes like dehydrative condensation between carboxylic acids and amines. The ortho-substituent on these molecules plays a crucial role in enhancing the reaction efficiency, showcasing their utility in creating complex organic compounds (Wang et al., 2018).
Advanced Materials and Polymers
Phenylboronic acid derivatives have been utilized in the preparation of hyperbranched copolymers, incorporating elements like triphenylamine and phenylene units. This application demonstrates the role of these compounds in developing materials with unique electrical properties, suitable for various technological applications (Tanaka et al., 2001).
Bioconjugation and Targeted Drug Delivery
In the biomedical field, phenylboronic acid-functionalized polymeric micelles have shown promise for targeted drug delivery, specifically to cancer cells such as HepG2. These micelles demonstrate the ability of phenylboronic acid derivatives to selectively bind to specific cell types, enhancing the efficacy of therapeutic agents (Zhang et al., 2013).
Antifungal Activity
Research has also highlighted the fungicidal activity of compounds like 3-piperazine-bis(benzoxaborole) and its boronic acid analogues. These studies reveal the potential of such compounds in developing new antifungal treatments, underscoring the importance of the benzoxaborole system for effective fungicidal action (Wieczorek et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid are alkyl boronic esters . These esters are highly valuable building blocks in organic synthesis . The compound interacts with these esters in a process known as protodeboronation .
Mode of Action
This compound interacts with its targets through a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the alkyl boronic ester, which is facilitated by a radical approach . This interaction results in changes to the structure of the alkyl boronic ester .
Biochemical Pathways
The interaction of this compound with alkyl boronic esters affects various biochemical pathways. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The downstream effects of these transformations are broad and depend on the specific pathway involved .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the protodeboronation of alkyl boronic esters . This results in the transformation of these esters and the creation of new compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by exposure to air and moisture .
Safety and Hazards
Propriétés
IUPAC Name |
[3-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)12-7-6-11(15(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYGXHGBCASPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718332 | |
| Record name | [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007170-59-3 | |
| Record name | [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

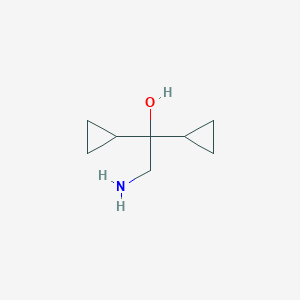

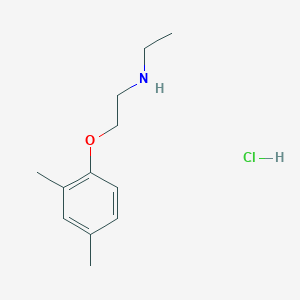
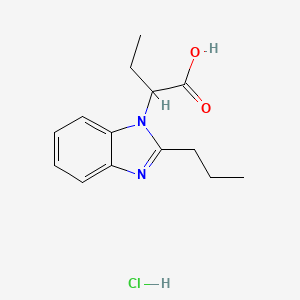

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)



